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molecular formula C8H13NO B1194371 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol CAS No. 83662-06-0

2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol

Cat. No. B1194371
M. Wt: 139.19 g/mol
InChI Key: AREYOJNLKFSXPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06492523B2

Procedure details

30.5 g (0.5 mol) of aminoethanol, 57 g (0.5 mol) of acetonylaceton and 0.35 g (5 mmol, a catalytic amount) of acetic acid were added to 300 ml of toluene, and then, the mixture was refluxed for 3 hours using a Dean-stark trap. The reaction mixture was cooled to room temperature, 200 ml of water and 100 ml of ethyl acetate were added thereto, and was stirred for 30 minutes. The organic phase was separated and filtered through a silica gel pad, and the filtrate was distilled under a reduced pressure to obtain 66 g of the titled compound in the form of a pale orange oil (yield: 95%).
Name
aminoethanol
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1]C(O)C.[CH2:5]([CH2:9][C:10](=O)[CH3:11])[C:6]([CH3:8])=O.[C:13]([OH:16])(=O)[CH3:14].C1(C)C=CC=CC=1>C(OCC)(=O)C.O>[CH3:8][C:6]1[N:1]([CH2:14][CH2:13][OH:16])[C:10]([CH3:11])=[CH:9][CH:5]=1

Inputs

Step One
Name
aminoethanol
Quantity
30.5 g
Type
reactant
Smiles
NC(C)O
Name
Quantity
57 g
Type
reactant
Smiles
C(C(=O)C)CC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
300 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
FILTRATION
Type
FILTRATION
Details
filtered through a silica gel pad
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled under a reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1N(C(=CC1)C)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 66 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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